Tiazolidinas sulfonamidas
Thiadiazole sulfonamides are a class of heterocyclic compounds that exhibit diverse chemical and biological properties due to the unique structural characteristics of their thiadiazole ring system. These molecules typically consist of a five-membered thiadiazole ring fused with an aromatic or non-aromatic sulfonamide group, providing them with both electronic delocalization benefits and potential for hydrogen bonding interactions.
Thiadiazole sulfonamides are of significant interest in the pharmaceutical and agrochemical industries due to their wide-ranging applications. In drug discovery, these compounds can act as potent inhibitors of various enzymes, including proteases, kinases, and phosphatases, making them promising candidates for therapeutic interventions against a range of diseases such as cancer, inflammation, and infectious diseases.
In agricultural chemistry, thiadiazole sulfonamides have been explored for their fungicidal properties. They can disrupt fungal cell membranes or inhibit key metabolic pathways essential for pathogen survival, thereby offering potential solutions to crop protection issues.
Overall, the unique structural features of thiadiazole sulfonamides make them valuable tools in both medicinal and agrichemical research, paving the way for innovative applications and advancements in these fields.

Estructura | Nombre químico | CAS | MF |
---|---|---|---|
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5-Amino-1,3,4-thiadiazole-2-sulfonamide Hydrochloride Salt | 120208-98-2 | C2H5ClN4O2S2 |
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3-phenyl-1,2,4-thiadiazole-5-sulfonamide | 117588-09-7 | C8H7N3O2S2 |
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1,2,4-Thiadiazole-3-sulfonamide | 1315367-13-5 | C2H3N3O2S2 |
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N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)hex-5-ynamide | 1623789-42-3 | C8H10N4O3S2 |
Literatura relevante
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Rawad Tadmouri,Jean Claude Micheau,Véronique Pimienta Soft Matter, 2011,7, 8741-8744
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Chandan Chaudhari,S. M. A. Hakim Siddiki,Kenichi Kon,Atsuko Tomita,Yutaka Tai Catal. Sci. Technol., 2014,4, 1064-1069
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Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165
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